Defined Pharmacopoeial Identity and Nomenclature
Montelukast methylstyrene (CAS 918972-54-0) is explicitly defined as 'Montelukast EP Impurity B' in the European Pharmacopoeia (Ph. Eur.) monograph for Montelukast Sodium [1]. In contrast, the same chemical entity is designated as 'USP Montelukast Related Compound F' in the United States Pharmacopeia (USP) monograph . This is a critical distinction for analytical method validation; a laboratory following the EP monograph must reference the EP impurity standard, and a USP-compliant lab must use the USP reference material. While chemically identical, the certificate of analysis and supporting data provided by a vendor for an 'EP Impurity B' standard versus a 'USP Related Compound F' standard are tailored to meet the specific system suitability requirements of the respective monographs [2].
| Evidence Dimension | Regulatory nomenclature and monograph reference |
|---|---|
| Target Compound Data | European Pharmacopoeia: 'Montelukast EP Impurity B' |
| Comparator Or Baseline | United States Pharmacopeia: 'USP Montelukast Related Compound F' |
| Quantified Difference | Nomenclature difference; functionally identical but traceability differs |
| Conditions | Comparison of official pharmacopoeial monographs for Montelukast Sodium. |
Why This Matters
Procurement must align with the specific pharmacopoeial requirements of the analytical laboratory's regulatory framework, as interchangeable use of 'EP' and 'USP' labeled standards in a validated method is a regulatory violation.
- [1] European Pharmacopoeia (Ph. Eur.). (Current Edition). Monograph 2583: Montelukast Sodium. View Source
- [2] SynZeal. (n.d.). Montelukast EP Impurity B Product Page. View Source
